

The Genomic Architecture of Bacteriophage vA5: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genomic structure and DNA sequence of bacteriophage **vA5**, a lytic phage with demonstrated efficacy against the pathogenic bacterium Vibrio alginolyticus. The data and methodologies presented are synthesized from peer-reviewed research to serve as a foundational resource for further investigation and potential therapeutic development.

Core Genomic and Biological Characteristics

Bacteriophage **vA5** possesses a circular double-stranded DNA genome and exhibits potent lytic activity. Its key genomic and biological features are summarized below, offering a quantitative snapshot of its fundamental properties.

Table 1: Genomic Features of Bacteriophage vA5



Parameter	Value	Reference
GenBank Accession No.	OR754009	[1][2]
Genome Size	35,866 bp	[1][2][3]
Molecular Type	Circular dsDNA	[1][2][3]
GC Content	46%	[1][2][3]
Predicted ORFs	524	[1][2]
Protein Coding Genes	91	[1][2]
Genes with Unknown Function	10	[1][2]
Predicted Promoters	91	[1][2]
tRNA Sequences	1	[1][2]

Table 2: Biological and Lytic Cycle Characteristics of

Bacteriophage vA5

Parameter	Value	Reference
Host Bacterium	Vibrio alginolyticus	[1][2][3]
Morphology Family	Longtaviridae	[2]
Optimal Multiplicity of Infection (MOI)	1	[1][2][3]
Latency Period	20 minutes	[1][2][3]
Outbreak Period	30 minutes	[2]
Burst Size	92.26 PFU/cell	[1][2][3]
Temperature Stability	-20 °C to 70 °C	[1][2][3]
pH Stability	2.0 to 10.0	[1][2][3]

Experimental Protocols



The characterization of bacteriophage **vA5** involved a series of established molecular biology and bioinformatics protocols. The methodologies detailed below are based on the published research.

Phage Isolation and Purification

Bacteriophage **vA5** was isolated from seafood aquaculture water and environmental sewage samples using the double-layer agar plate method with Vibrio alginolyticus as the host bacterium.[1][2][3]

Viral Genomic DNA Extraction

The viral genome was extracted from purified phage lysates using a commercial Viral Genome DNA/RNA Extraction Kit, following the manufacturer's instructions.[1]

Whole-Genome Sequencing and Assembly

- Sequencing: The extracted genomic DNA was sequenced using the Illumina sequencing platform.[1]
- Quality Control: The quality of the raw sequencing reads was assessed using FastQC.[1]
- Data Trimming: Low-quality reads and adapter sequences were removed using Trimmomatic.[1]
- Genome Assembly: The processed reads were assembled into a complete genome sequence using the SPAdes assembler.[1]

Bioinformatics and Genome Annotation

The assembled genome of **vA5** was subjected to a comprehensive bioinformatic analysis to predict genomic features.

- Gene Prediction: Gene elements and open reading frames (ORFs) were predicted using the Prokka annotation pipeline.[1]
- Repetitive Element Identification: RepeatMasker was employed to identify repetitive sequences within the genome.[1]

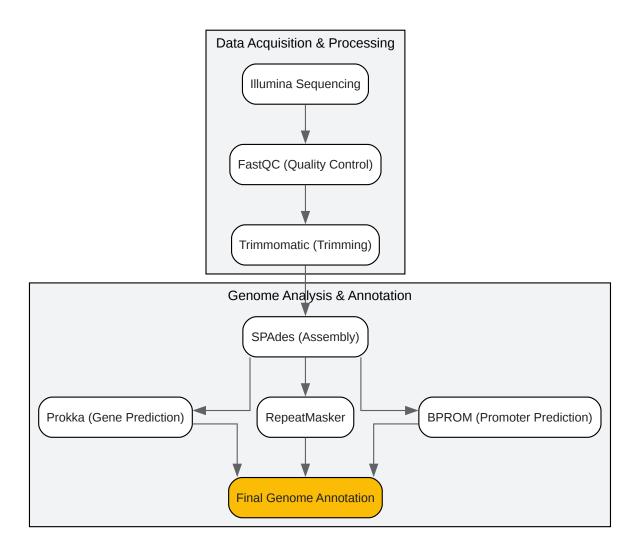


- Promoter Prediction: Potential promoter regions were identified using the BPROM program from Softberry.[1][2]
- Database Deposition: The final annotated genome sequence was deposited in the GenBank database under the accession number OR754009.[1][2]

Visualized Workflows and Logical Relationships

To elucidate the processes involved in the characterization of **vA5** and its biological life cycle, the following diagrams provide a visual representation of the experimental workflow and the phage's lytic replication cycle.



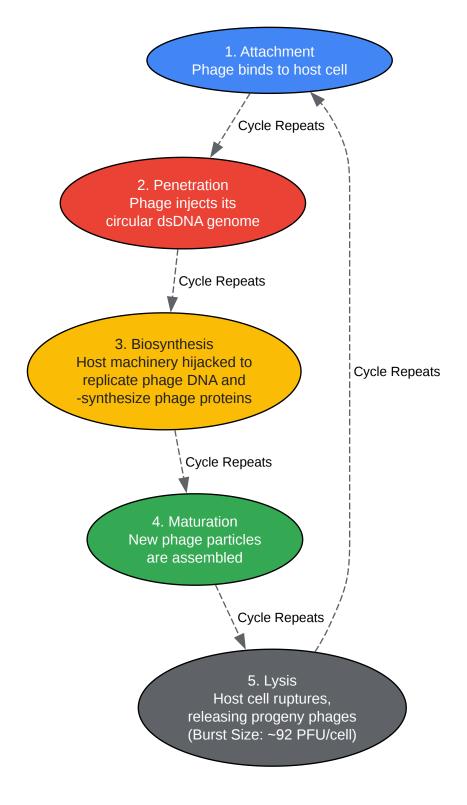


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Caption: Experimental workflow for **vA5** genome sequencing and annotation.

The lytic cycle is the primary mode of replication for bacteriophage **vA5**, leading to the destruction of the host cell. The presence of one tRNA gene in the **vA5** genome suggests that its replication is not entirely dependent on the host's translation machinery.[1][2]





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Caption: The lytic replication cycle of bacteriophage vA5.



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